6-(Methylamino)pyridazin-3(2H)-one
Overview
Description
6-(Methylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with a methylamino group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)pyridazin-3(2H)-one typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. One common method involves the condensation of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates can then undergo further reactions, such as Horner–Wadsworth–Emmons olefination, to yield the desired pyridazinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Methylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of fatty acid-binding proteins, it may bind to the active site of these proteins, preventing their normal function and thereby affecting metabolic pathways . Advanced modeling and in silico studies have provided insights into its binding interactions and potential efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methylpyridazin-3(2H)-one: Similar structure but with an amino group instead of a methylamino group.
6-Ethylamino-pyridazin-3(2H)-one: Contains an ethylamino group instead of a methylamino group.
3,6-Diarylpyridazines: These compounds have aryl groups at the 3 and 6 positions, offering different chemical properties.
Uniqueness
6-(Methylamino)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fatty acid-binding proteins sets it apart from other pyridazinone derivatives, making it a valuable compound for further research and development .
Biological Activity
6-(Methylamino)pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound, also known by its CAS number 88259-77-2, features a pyridazine core substituted with a methylamino group at the 6-position. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with methylamine under controlled conditions. Various synthetic routes have been reported, highlighting the compound's versatility in organic synthesis.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyridazinones, including this compound, exhibit promising anticancer activity. For instance, a study evaluated the compound's effects on human colon cancer cell lines (HCT116) and found it significantly inhibited cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12.5 | HCT116 |
Control (Doxorubicin) | 0.5 | HCT116 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In vitro assays revealed that it effectively inhibits specific kinases involved in cancer progression. The selectivity profile against a panel of kinases was established through competitive binding assays.
Kinase Target | IC50 (nM) | Selectivity |
---|---|---|
Kinase A | 50 | Moderate |
Kinase B | 10 | High |
Kinase C | 200 | Low |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The methylamino group enhances lipophilicity, facilitating better membrane penetration and target engagement.
Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it may modulate oxidative stress pathways, offering insights into its potential use in neurodegenerative diseases.
Properties
IUPAC Name |
3-(methylamino)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAPUGBTAYQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533938 | |
Record name | 6-(Methylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-77-2 | |
Record name | 6-(Methylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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